malachite green oxalate chemical properties and structure
malachite green oxalate chemical properties and structure
An In-Depth Technical Guide to Malachite Green Oxalate: Properties, Structure, and Applications for the Research Professional
Introduction
Malachite Green (MG) Oxalate is a synthetic, organic compound belonging to the triarylmethane class of dyes.[1] Formally, the name refers to the colored cation, with oxalate serving as the counter-ion.[1] It presents as a dark green, crystalline powder with a metallic luster.[2][3][4] Renowned for its intense color and potent biological activity, it occupies a multifaceted role in scientific and industrial applications. While historically significant as a dye for textiles and paper and as a powerful antifungal agent in aquaculture, its use in the latter has been curtailed in many regions due to toxicological concerns.[3][5][6][7]
For researchers, scientists, and drug development professionals, malachite green oxalate remains a valuable tool. Its utility spans from a simple biological stain in histology and microbiology to a sensitive reagent in quantitative biochemical assays.[2][5] This guide provides a comprehensive technical overview of its core chemical properties, structure, synthesis, mechanisms of action, and analytical methodologies, grounded in authoritative scientific principles to support advanced research applications.
Section 1: Core Chemical Identity and Physicochemical Properties
A precise understanding of a compound's fundamental properties is paramount for its effective and safe application in a laboratory setting. The identity of malachite green oxalate is often a source of confusion due to various representations of its chemical formula.
Nomenclature and Structure
Malachite green oxalate is a salt consisting of the malachite green cation and oxalate anions. The empirical formula, C₅₂H₅₄N₄O₁₂, represents a complex of two malachite green cations with three oxalate-related molecules (two monohydrogen oxalate ions and one oxalic acid molecule).[2][8][9][10] The active component responsible for its color and biological activity is the malachite green cation. Its structure features a central carbon atom bonded to three aryl rings, creating an extended π-conjugated system that is responsible for its strong absorption of visible light.[1]
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Systematic (IUPAC) Name: bis([4-[[4-(dimethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium);bis(2-hydroxy-2-oxoacetate);oxalic acid[8]
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Common Synonyms: Basic Green 4, C.I. 42000, N,N,N',N'-Tetramethyl-4,4'-diaminotriphenylcarbenium oxalate[2][5][11]
Caption: Structures of the malachite green cation and oxalate anion.
Physicochemical Properties
The physical and chemical properties of malachite green oxalate dictate its handling, storage, and application. Its solubility in both aqueous and organic solvents is a key attribute for its use in various staining protocols and assays.
| Property | Value | Reference(s) |
| Molecular Formula | C₅₂H₅₄N₄O₁₂ | [2][8][13] |
| Molecular Weight | ~927.0 g/mol | [2][8][12][13] |
| Appearance | Dark green crystalline powder with a metallic luster | [2][3][4] |
| Solubility | Soluble in water (60-110 g/L) and alcohol | [4][5][14][15] |
| Stability | Stable under standard conditions; avoid strong oxidizing agents | [3][14] |
| pKa | 6.9 (for the cation) | [14] |
Spectral Characteristics
The intense green color of malachite green is due to a strong absorption band in the visible spectrum. This property is fundamental to its use as a dye and as a quantitative reagent in spectrophotometric assays.
| Parameter | Value | Reference(s) |
| λmax (in water) | 616 - 622 nm | [1][9] |
| Molar Extinction Coeff. | ~10⁵ M⁻¹ cm⁻¹ at 621 nm | [1] |
| pH Indicator Range | pH 0.0 (Yellow) to 2.0 (Green); pH 11.6 (Green) to 14.0 (Colorless) | [1][4][6] |
Section 2: Synthesis and Manufacturing
The synthesis of malachite green is a classic two-step process in organic chemistry, first developed by Hermann Fischer in 1877.[1] Understanding this pathway provides insight into potential impurities that may be present in commercial-grade material.
The Fischer Synthesis Pathway
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Condensation: The process begins with the acid-catalyzed condensation of one molecule of benzaldehyde with two molecules of dimethylaniline. This reaction forms leuco-malachite green (LMG), a colorless triphenylmethane derivative.[1]
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Oxidation: The colorless LMG is then oxidized to form the intensely colored malachite green cation. This step is critical as it establishes the extended π-conjugation system. Common oxidizing agents include manganese dioxide (MnO₂) or lead peroxide (PbO₂).[1][16] The resulting carbinol base is then reacted with oxalic acid to precipitate the oxalate salt.[16]
Caption: Simplified two-step synthesis of malachite green oxalate.
Purification and Quality Control
Commercial preparations of malachite green oxalate can contain several impurities stemming from the synthesis process. For sensitive analytical or biological applications, the purity of the reagent is critical. Common impurities include the starting materials, the leuco- and carbinol- forms, and N-demethylated byproducts.[17][18] High-purity reference materials are typically purified by techniques like supercritical fluid extraction (SFE) and their purity is assessed by a combination of methods including HPLC, NMR, and thermal analysis.[17][18][19]
Section 3: Mechanism of Action and Biological Fate
The potent biological effects of malachite green are a direct consequence of its chemical structure and how it interacts with cellular systems. Its toxicity and mechanism of action are intrinsically linked to its metabolic transformation.
Cellular Uptake and Transformation
The charged malachite green cation does not readily cross cell membranes. Instead, in aqueous solution, it exists in equilibrium with its neutral, more lipophilic carbinol base.[1] This uncharged carbinol form can diffuse across cell membranes. Once inside the cell, the carbinol is metabolized, primarily through reduction, into the stable, colorless leuco-malachite green (LMG).[1] LMG is the major metabolite and is retained in tissues for significantly longer periods than the parent compound, making it the primary target for residue analysis.[3][6][20]
Caption: Cellular uptake and conversion of MG to its leuco form.
Toxicological Profile
Malachite green oxalate is classified as a hazardous substance. Its toxicity is a significant concern, leading to its ban for use in food-producing animals in many countries.[6] Researchers must handle the compound with appropriate safety precautions.
| Toxicity Endpoint | Observation | Reference(s) |
| Acute Oral Toxicity | LD₅₀ (rat): 275 mg/kg. Harmful if swallowed. | [20][21] |
| Eye Irritation | Causes serious eye damage. Classified as a severe eye irritant. | [4][8][22] |
| Genotoxicity | Found to be mutagenic in the Salmonella/microsome test after metabolic activation.[21] Causes liver DNA adducts in rats. | [22] |
| Carcinogenicity | N-demethylated metabolites can be activated to carcinogenic species.[3] Suspected carcinogen. | [22] |
| Reproductive Toxicity | Suspected of damaging the unborn child; teratogenic effects observed in rabbits. | [20][23] |
| Ecotoxicity | Very toxic to aquatic organisms with long-lasting effects. | [22][24] |
Section 4: Key Applications in Research and Development
Despite its toxicity, malachite green oxalate's unique properties make it an indispensable reagent in several research fields.
Biological Staining
As a cationic dye, malachite green strongly binds to acidic cellular components like nucleic acids and certain proteins.
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Endospore Staining (Schaeffer-Fulton Method): Used as the primary stain to color endospores green, which resist decolorization, while a safranin counterstain colors vegetative cells red.[1][6]
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Giménez Staining: Employed as a blue-green counterstain against basic fuchsin, which stains bacteria like Rickettsia red or magenta.[1][6]
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Botanical Histology: Certified for use as a counterstain for paraffin-embedded botanical material.[15] It is also a component of Alexander's stain for assessing pollen viability.[1][15]
Quantitative Biochemical Assays
The dye is a key component in a sensitive colorimetric method for the detection of inorganic phosphate (Pi).
-
Phosphate Detection: In the presence of molybdate under acidic conditions, inorganic phosphate forms a phosphomolybdate complex. Malachite green binds to this complex, causing a significant color shift that can be measured spectrophotometrically.[5][15] This assay is widely used to measure the activity of enzymes that release phosphate, such as ATPases and phosphatases.[15]
Antimicrobial and Forensic Research
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Antimicrobial Agent: Its historical use as an antifungal and antiparasitic agent in aquaculture makes it a reference compound in studies developing new antimicrobial agents.[2][3] Its mechanism is thought to involve binding to parasite DNA, thereby inhibiting growth and replication.[3]
-
Latent Blood Detection: The colorless leuco-form (LMG) is a well-established reagent in forensic science. Hemoglobin in blood acts as a catalyst for the oxidation of LMG with hydrogen peroxide, resulting in the appearance of the characteristic green color, indicating the presence of blood.[1]
Section 5: Analytical Methodologies
The regulatory status and toxicity of malachite green necessitate sensitive and specific analytical methods for its detection, particularly in food and environmental samples. The primary analytical challenge is the simultaneous quantification of both the parent compound (MG) and its persistent metabolite (LMG).
Standard Protocol: Detection by LC-MS/MS
Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold-standard technique for the confirmatory analysis of MG and LMG residues.[25][26]
Step-by-Step Methodology:
-
Sample Extraction:
-
Homogenize the sample matrix (e.g., fish tissue) with an extraction solvent, typically acetonitrile or acetone.[25]
-
Centrifuge to separate the liquid extract from solid debris.
-
-
Sample Cleanup (Solid-Phase Extraction - SPE):
-
Pass the crude extract through an SPE cartridge (e.g., a copolymer-based sorbent) to remove interfering matrix components.[25]
-
Wash the cartridge to remove residual interferences.
-
Elute the target analytes (MG and LMG) with an appropriate solvent mixture.
-
-
LC Separation:
-
Inject the cleaned extract into an HPLC system, typically equipped with a C18 reversed-phase column.
-
Use a gradient elution program with a mobile phase consisting of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile) to separate MG and LMG.
-
-
MS/MS Detection:
-
Introduce the column eluent into a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Monitor for specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both MG and LMG for unambiguous identification and quantification.
-
Analytical Workflow Diagram
Caption: Typical workflow for the analysis of malachite green residues.
Conclusion
Malachite green oxalate is a compound of significant scientific interest, characterized by its vibrant color, potent bioactivity, and complex toxicological profile. For the research professional, it serves as a versatile tool, from a fundamental stain in microbiology to a sensitive reagent in enzyme kinetics. However, its associated hazards, particularly its genotoxicity and environmental persistence, demand rigorous safety protocols and highly sensitive analytical oversight. A thorough understanding of its chemical properties, biological fate, and appropriate applications is essential for leveraging its benefits in the laboratory while mitigating its risks.
References
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Clemmensen, S., Jensen, J. C., Jensen, N. J., Meyer, O., Olsen, P., & Würtzen, G. (1984). Toxicological studies on malachite green: a triphenylmethane dye. Archives of Toxicology, 56(1), 43–45. Retrieved from [Link]
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Carolina Biological Supply Company. (n.d.). Malachite Green (Oxalate), 1% Aqueous, Laboratory Grade, 100 mL. Retrieved from [Link]
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Fulcrum Pharma. (n.d.). Malachite Green, Oxalate - 25g. Retrieved from [Link]
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ResearchGate. (n.d.). Structural formula of malachite green oxalate. Retrieved from [Link]
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Global Substance Registration System (GSRS). (n.d.). MALACHITE GREEN OXALATE. Retrieved from [Link]
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Ministry of Health, Labour and Welfare, Japan. (n.d.). Analytical Method for Malachite Green. Retrieved from [Link]
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Wikipedia. (n.d.). Malachite green. Retrieved from [Link]
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International Agency for Research on Cancer. (2016). Malachite Green and Leucomalachite Green. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 119. Retrieved from [Link]
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MP Biomedicals. (n.d.). Malachite Green Oxalate. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Malachite green oxalate. Retrieved from [Link]
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CP Lab Safety. (n.d.). Malachite Green Oxalate(C.I 42000) (C52H54N4O12), 100 grams. Retrieved from [Link]
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ResearchGate. (n.d.). Schematic diagram of the proposed mechanism for malachite green oxalate (MGO) photocatalytic degradation. Retrieved from [Link]
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SpectraBase. (n.d.). Malachite Green oxalate - Optional[ATR-IR] - Spectrum. Retrieved from [Link]
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Le Goff, T., & Wood, S. (2008). Production of malachite green oxalate and leucomalachite green reference materials certified for purity. Analytical and Bioanalytical Chemistry, 391(5), 1735–1744. Retrieved from [Link]
- Google Patents. (1932). US1878530A - Production of malachite green.
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Oxford Lab Fine Chem LLP. (n.d.). MALACHITE GREEN (For Microscopy) (C.I.NO.42000). Retrieved from [Link]
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ResearchGate. (n.d.). Production of malachite green oxalate and leucomalachite green reference materials certified for purity | Request PDF. Retrieved from [Link]
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ResearchGate. (n.d.). Structure of malachite green oxalate. Retrieved from [Link]
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Chemsrc. (n.d.). malachite green oxalate | CAS#:13425-25-7. Retrieved from [Link]
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SciSpace. (n.d.). Detection of malachite green and leuco-malachite green in fishery industry. Retrieved from [Link]
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National Toxicology Program. (1991). Nomination Background: Malachite green oxalate. Retrieved from [Link]
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